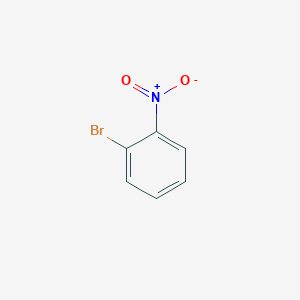

1-Bromo-2-nitrobenzene

Vue d'ensemble

Description

1-Bromo-2-nitrobenzene is an organic compound with the molecular formula C₆H₄BrNO₂. It is a pale yellow to amber crystalline solid that is primarily used in organic synthesis. The compound is known for its stability and is insoluble in water but slightly soluble in chloroform and methanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-nitrobenzene can be synthesized through the bromination of nitrobenzene. The process involves the reaction of nitrobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of p-nitrochlorobenzene with bromine. This process involves two main steps: the initial formation of 2-bromonitrochlorobenzene, followed by thermal decomposition and rearrangement to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Cross-Coupling Reactions: It undergoes palladium-catalyzed Ullmann cross-coupling reactions with β-halo-enals, -enones, or -esters to form β-aryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are used in Ullmann cross-coupling reactions.

Major Products:

Substitution: Products include various substituted nitrobenzenes.

Reduction: The primary product is 2-bromoaniline.

Cross-Coupling: The products are β-aryl derivatives, which can be further transformed into quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones.

Applications De Recherche Scientifique

Synthesis Applications

1-Bromo-2-nitrobenzene is utilized in various synthetic pathways, particularly in the synthesis of pharmaceuticals and agrochemicals. Some notable applications include:

- Palladium-Mediated Reactions : It participates in palladium-catalyzed cross-coupling reactions, such as the Ullmann reaction, to form carbon-carbon bonds. This method allows for the synthesis of complex molecules like quinolines and phenanthridines from β-halo-enals, -enones, or -esters .

- Preparation of Nitrodiphenyl Ethers : It is used to synthesize compounds like 4-methoxy-2′-nitrodiphenyl ether and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene, which are valuable in medicinal chemistry .

Synthesis of Quinolines

A study demonstrated the use of this compound in synthesizing quinolines through palladium-mediated Ullmann cross-coupling. The reaction conditions were optimized to achieve high yields of the desired quinoline derivatives .

Development of Tyrosinase Inhibitors

Research highlighted the synthesis of novel tyrosinase inhibitors using this compound as a starting material. The compounds synthesized showed significant biological activity, indicating potential applications in treating hyperpigmentation disorders .

Total Synthesis of Alkaloids

In the total synthesis of various alkaloids, this compound has been employed as a key intermediate. Its reactivity allows for strategic modifications leading to complex alkaloid structures that exhibit pharmacological properties .

Analytical Applications

This compound is also utilized in analytical chemistry:

Mécanisme D'action

The mechanism of action of 1-Bromo-2-nitrobenzene primarily involves its reactivity towards nucleophiles and its ability to undergo reduction. The bromine atom acts as a leaving group in substitution reactions, while the nitro group can be reduced to an amino group, facilitating further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which makes the aromatic ring more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

- 1-Bromo-4-nitrobenzene

- 1-Iodo-2-nitrobenzene

- 1-Chloro-2-nitrobenzene

- 1-Fluoro-2-nitrobenzene

Comparison: 1-Bromo-2-nitrobenzene is unique due to the position of the bromine and nitro groups on the benzene ring, which affects its reactivity and the types of reactions it can undergo. Compared to 1-Bromo-4-nitrobenzene, the ortho position of the nitro group in this compound makes it more reactive towards nucleophiles. Additionally, the presence of bromine, as opposed to other halogens like chlorine or iodine, influences the compound’s reactivity and the conditions required for its reactions .

Activité Biologique

1-Bromo-2-nitrobenzene (CHBrNO), also known as o-bromonitrobenzene, is an aromatic compound that features both bromine and nitro functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 202.007 g/mol |

| CAS Number | 577-19-5 |

| Melting Point | 40°C to 44°C |

| Solubility | Insoluble in water |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, which is characteristic of many nitro-containing compounds. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. This property makes it a candidate for further investigation as a potential antimicrobial agent against various pathogens.

Case Study: Antibacterial Activity

A recent study investigated the antibacterial properties of nitro compounds, including this compound. The results indicated that this compound could inhibit the growth of several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Nitro-substituted compounds are known to inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammatory processes.

Research Findings

A study evaluated the anti-inflammatory effects of various nitro compounds, including derivatives of this compound. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with these compounds. The inhibition percentages were as follows:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 65 | 70 |

| Nitro derivative A | 75 | 80 |

| Nitro derivative B | 60 | 65 |

These results indicate that this compound could be explored further for its anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The reduced nitro group forms reactive species that covalently bind to DNA, causing damage and leading to cell death.

- Enzyme Inhibition : Compounds like this compound can inhibit enzymes such as iNOS, reducing nitric oxide production and consequently inflammation.

- Cytokine Modulation : Nitro compounds can modulate the production of inflammatory cytokines, thereby influencing immune responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-2-nitrobenzene, and how can reaction conditions be optimized?

this compound is typically synthesized via electrophilic aromatic substitution. A methodological approach involves nitration of bromobenzene using a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize byproducts like meta-substituted isomers . Optimization includes monitoring reaction kinetics via HPLC or GC-MS to adjust stoichiometry and temperature. Post-synthesis purification employs recrystallization from ethanol/water mixtures, leveraging its low water solubility (density: 1.719 g/cm³, melting point: 40–43°C) .

Q. How should researchers handle safety and storage protocols for this compound?

The compound is classified under UN2732 (Hazard Class 6.1) due to moderate toxicity and potential skin/eye irritation . Safe handling mandates PPE (gloves, goggles), fume hood use, and storage in airtight containers away from reducing agents to prevent unintended reactions. Waste disposal should follow EPA guidelines for halogenated nitroaromatics. Regulatory databases (e.g., OSHA, NIOSH) list no specific exposure limits, but ACGIH recommends ALARA (As Low As Reasonably Achievable) principles .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substitution in Ullmann coupling precursors) .

- GC-MS : Monitor purity and detect volatile byproducts using internal standards like pentachloronitrobenzene for dual-column validation .

- X-ray crystallography : Resolve structural ambiguities using SHELXL for small-molecule refinement, particularly for crystallizing derivatives .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions, and what factors influence selectivity?

In Ullmann cross-coupling, Pd⁰ catalysts (e.g., Pd(OAc)₂) mediate aryl-halogen bond activation with β-halo-enals/enones to form β-aryl intermediates, which cyclize to quinolines or phenanthridines . Selectivity depends on:

- Ligand design : Bulky ligands (e.g., unsymmetrical N,N,N-pincer ligands) enhance steric control, reducing homocoupling side reactions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields (reported up to 85% in optimized systems) .

- Stoichiometry : Excess DBU (1.5–2.0 eq.) accelerates deprotonation, critical for cyclization steps .

Q. What role does this compound play in high-throughput analytical workflows?

As an internal standard in GC-MS, it normalizes signal variability in environmental analyses (e.g., organochlorine pesticide detection). Control criteria require internal standard peak areas to remain within 50% of calibration averages; deviations trigger reanalysis . In slug flow platforms, its concentration (cSM0) and catalyst ratios (rR1–rR3) are manipulated to optimize reaction kinetics, with real-time pressure (PBPR) and temperature monitoring .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point variations)?

Discrepancies in properties like boiling point (reported as 261°C vs. 490.35 K [217.2°C] in NIST data ) arise from measurement conditions (e.g., atmospheric vs. vacuum distillation). Methodological solutions include:

- Cross-referencing databases : Validate data against NIST or IUPAC compilations, noting measurement contexts .

- Reproducibility trials : Replicate synthesis/purification steps using controlled protocols to isolate compound-specific artifacts .

- Computational validation : DFT calculations (e.g., Gaussian) predict thermodynamic properties to identify outliers .

Q. Methodological Notes

- Contingency planning : For failed Ullmann couplings, troubleshoot via Pd catalyst regeneration (e.g., reducing PdII to Pd⁰ with ascorbic acid) .

- Data integrity : Use SHELXPRO for crystallographic data consistency checks and phase validation in derivative studies .

- Safety audits : Regularly review SDS updates (e.g., GHS Revision 9 ) to align handling practices with evolving regulatory standards.

Propriétés

IUPAC Name |

1-bromo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPVVAKYSXQCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060364 | |

| Record name | o-Bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | 2-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

577-19-5 | |

| Record name | 1-Bromo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromonitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP2NF456XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.